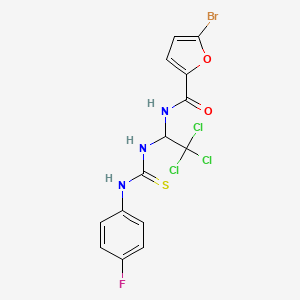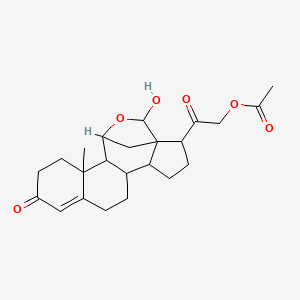
11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate is a synthetic steroid compound with the molecular formula C23H30O6 and a molecular weight of 402.492 g/mol . This compound is part of a class of chemicals known for their complex structures and significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate typically involves multiple steps, starting from simpler steroid precursors. One common method involves the use of 16,17α-epoxyprogesterone, which undergoes bromination and catalytic hydrogenation to remove the bromine atom, forming 17α-hydroxyprogesterone. This intermediate is then acetylated at the 3 and 17 positions and partially hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or alcohols, while reduction could produce more saturated derivatives.
Applications De Recherche Scientifique
11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex steroid compounds.
Biology: Studied for its effects on various biological pathways and its potential as a tool for probing steroid receptor functions.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and immunosuppressive treatments.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate involves its interaction with steroid receptors in the body. It binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to anti-inflammatory and immunosuppressive effects, making it a valuable compound in medical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrocortisone acetate: Another steroid with anti-inflammatory properties.
9-fluoro-11beta,17,21-trihydroxy-2alpha-methylpregn-4-ene-3,20-dione 21-acetate: A fluorinated steroid with similar biological activities.
17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate: Shares structural similarities and is used in similar applications.
Uniqueness
11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate is unique due to its specific epoxy and hydroxy functional groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for specialized research and industrial applications.
Propriétés
Formule moléculaire |
C23H30O6 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
[2-(18-hydroxy-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-2-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O6/c1-12(24)28-11-18(26)17-6-5-16-15-4-3-13-9-14(25)7-8-22(13,2)20(15)19-10-23(16,17)21(27)29-19/h9,15-17,19-21,27H,3-8,10-11H2,1-2H3 |
Clé InChI |
JUHQUIOIVOVZQG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)C1CCC2C13CC(C4C2CCC5=CC(=O)CCC45C)OC3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081036.png)
![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-iodo-](/img/structure/B15081048.png)
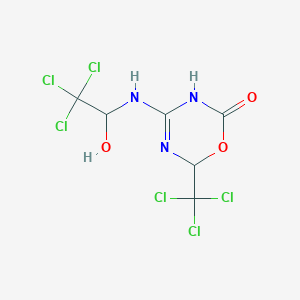

![Methyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081070.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15081075.png)
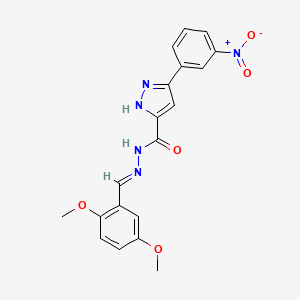
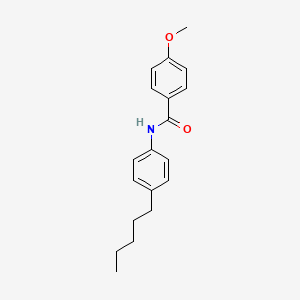

![4-chloro-2-[5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B15081112.png)
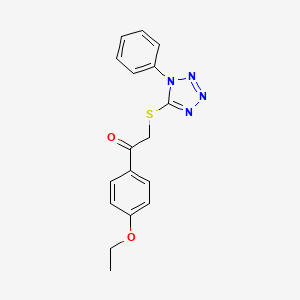
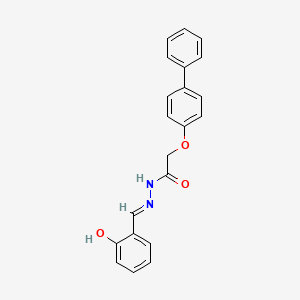
![9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)
